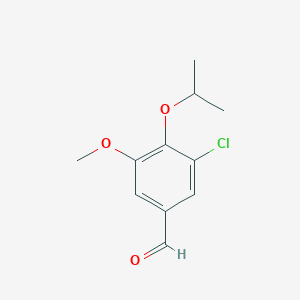

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

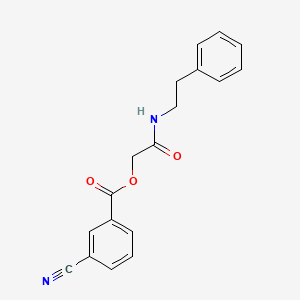

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 228.672 Da and the monoisotopic mass is 228.055328 Da .Physical And Chemical Properties Analysis

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A study by Rijal, Haryadi, & Anwar (2022) focused on the synthesis of derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde. This compound was tested for its antioxidant activities using the DPPH method, demonstrating its potential use in antioxidant applications.

Solubility and Activity Coefficient Studies

Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. This research provides insights into the solubility properties of related compounds in water, which is crucial for various chemical processes and applications (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Ruthenium-mediated Syntheses

Otterlo, Pathak, & Koning (2003) described the use of ruthenium-mediated isomerization and ring-closing metathesis for converting simple substrates like 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles. This showcases the compound's utility in complex organic syntheses (Otterlo, Pathak, & Koning, 2003).

UV-Induced Isomerization and Photochemistry

Research by Ildiz, Konarska, & Fausto (2019) on 3-chloro-4-methoxybenzaldehyde involved investigating its conformational isomerization and photochemistry under UV light in cryogenic matrices. This study highlights its potential applications in photochemistry and materials science (Ildiz, Konarska, & Fausto, 2019).

Synthesis of Benzazocines

Panayides et al. (2007) synthesized various benzazocine derivatives from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, utilizing ring-closing metathesis as a key step. This indicates the compound's role in the synthesis of complex organic molecules, potentially useful in pharmaceutical research (Panayides et al., 2007).

Safety and Hazards

While specific safety and hazard information for 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is not available, related compounds have been noted to have certain hazards. For example, 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .

Eigenschaften

IUPAC Name |

3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXAUTANCTWVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)

![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)